Iadademstat

Description

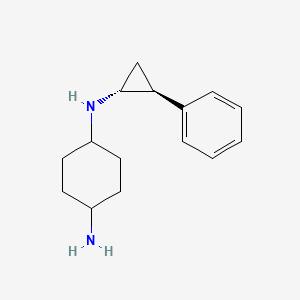

Structure

3D Structure

Properties

CAS No. |

1431304-21-0 |

|---|---|

Molecular Formula |

C15H22N2 |

Molecular Weight |

230.35 g/mol |

IUPAC Name |

4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine |

InChI |

InChI=1S/C15H22N2/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11/h1-5,12-15,17H,6-10,16H2/t12?,13?,14-,15+/m0/s1 |

InChI Key |

ALHBJBCQLJZYON-PFSRBDOWSA-N |

Isomeric SMILES |

C1CC(CCC1N)N[C@@H]2C[C@H]2C3=CC=CC=C3 |

Canonical SMILES |

C1CC(CCC1N)NC2CC2C3=CC=CC=C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ORY-1001; ORY1001; ORY 1001; RG6016; RG 6016; RG-6016 |

Origin of Product |

United States |

Foundational & Exploratory

Iadademstat's Mechanism of Action in Acute Myeloid Leukemia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iadademstat (ORY-1001) is a first-in-class, potent, and selective small molecule inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1; also known as KDM1A). In Acute Myeloid Leukemia (AML), this compound demonstrates a dual mechanism of action that leads to the induction of myeloid differentiation and a reduction in leukemic cell proliferation. By covalently binding to the flavin adenine dinucleotide (FAD) cofactor in the catalytic center of LSD1, this compound not only inhibits the enzyme's demethylase activity but also disrupts its scaffolding function in transcriptional repressor complexes. This guide provides a comprehensive overview of the molecular mechanisms, preclinical evidence, and clinical trial data supporting the therapeutic potential of this compound in AML.

Introduction to this compound and its Target: LSD1

Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), epigenetic marks associated with active gene transcription. By removing these marks, LSD1 contributes to transcriptional repression. LSD1 is a key component of several transcriptional repressor complexes, including the CoREST complex. In the context of AML, LSD1 plays a critical role in maintaining the differentiation block that is a hallmark of the disease. It is often overexpressed in AML blasts and is essential for the self-renewal of leukemic stem cells.

This compound is an orally bioavailable, irreversible inhibitor of LSD1. Its high selectivity and potency make it a promising therapeutic agent for AML.[1]

Core Mechanism of Action in AML

This compound's primary mechanism of action in AML involves the inhibition of LSD1, which in turn relieves the transcriptional repression of myeloid differentiation genes.[1][2] This is achieved through a dual-pronged attack on LSD1's functions:

-

Inhibition of Catalytic Activity: this compound covalently binds to the FAD cofactor essential for LSD1's demethylase activity.[3] This irreversible inhibition prevents the removal of methyl groups from H3K4, leading to an accumulation of H3K4me1/2 at the promoter and enhancer regions of target genes. This increase in activating histone marks contributes to the transcriptional activation of genes involved in myeloid differentiation.

-

Disruption of Scaffolding Function: Beyond its enzymatic role, LSD1 acts as a scaffold for the assembly of transcriptional repressor complexes.[2] A key interaction in AML is between LSD1 and the transcription factor Growth Factor Independence 1 (GFI1).[2][3] GFI1 is a transcriptional repressor crucial for hematopoietic development, and its interaction with LSD1 is critical for repressing genes that promote myeloid differentiation. This compound's binding to LSD1 induces a conformational change that sterically hinders the interaction between LSD1 and the SNAG domain of GFI1.[3] This disruption of the LSD1-GFI1 complex leads to the derepression of GFI1 target genes, thereby promoting myeloid differentiation.[2][3]

The combined effect of enzymatic inhibition and disruption of the LSD1-GFI1 interaction leads to a switch in the gene expression program of AML cells, from one that favors proliferation and self-renewal to one that promotes terminal differentiation into mature myeloid cells, such as monocytes and macrophages.[1]

Signaling Pathway Diagram

Caption: this compound's dual mechanism of action in the AML blast nucleus.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent and selective inhibitory activity against LSD1 in biochemical assays and has shown significant anti-leukemic effects in various AML cell lines.

| Parameter | Value | Assay | Cell Line(s) |

| LSD1 IC50 | < 1 nM | Biochemical Assay | N/A |

| Cellular Potency | Low nM range | Cell Viability/Differentiation Assays | Various AML cell lines |

| Effect on Differentiation Markers | Upregulation | Flow Cytometry, qPCR | THP-1, MV4-11 |

| Key Upregulated Markers | CD11b, CD86, VCAN, LY96 | Various | THP-1, Patient Samples |

Table 1: Summary of this compound's In Vitro Activity in AML.

In Vivo Models

In preclinical xenograft models of AML, orally administered this compound has shown excellent target engagement and promising anti-tumor activity. Treatment with this compound led to the induction of differentiation biomarkers, which correlated with a reduction in tumor growth.[1]

Clinical Trial Data in AML

This compound has been evaluated in clinical trials as both a monotherapy and in combination with other anti-leukemic agents.

Phase I Monotherapy Study (First-in-Human)

A Phase I dose-escalation and extension cohort study evaluated the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound monotherapy in patients with relapsed or refractory AML.[1]

| Parameter | Details |

| Patient Population | 41 patients with relapsed/refractory AML |

| Dose Escalation | 5 to 220 µg/m²/day |

| Recommended Phase 2 Dose (Monotherapy) | 140 µg/m²/day |

| Safety Profile | Generally well-tolerated; most common adverse events were myelosuppression, infections, asthenia, and mucositis.[4] |

| Pharmacokinetics | Dose-dependent increase in plasma exposure.[1] |

| Pharmacodynamics | Potent, time- and exposure-dependent induction of differentiation biomarkers (e.g., VCAN, S100A12, LY96, CD86).[1][5] |

| Efficacy | Reductions in blood and bone marrow blast percentages, induction of blast cell differentiation (particularly in patients with MLL translocations). One patient achieved a complete remission with incomplete count recovery (CRi).[1][4] |

Table 2: Key Findings from the Phase I Monotherapy Trial of this compound in R/R AML.

Phase IIa ALICE Trial (Combination Therapy)

The ALICE trial was a Phase IIa study that evaluated this compound in combination with the hypomethylating agent azacitidine in elderly, newly diagnosed, unfit AML patients.[6]

| Parameter | Details |

| Patient Population | 36 newly diagnosed AML patients unfit for intensive chemotherapy |

| Treatment Regimen | This compound (60 or 90 µg/m²/day) + Azacitidine (75 mg/m²) |

| Recommended Phase 2 Dose (in combination) | 90 µg/m²/day |

| Safety Profile | Manageable toxicity; most frequent treatment-related adverse events were platelet and neutrophil count decreases. |

| Overall Response Rate (ORR) | 81% (22 of 27 evaluable patients) |

| Complete Remission (CR/CRi) | 64% of responders (14 of 22) |

| Measurable Residual Disease (MRD) Negativity | 82% of evaluable CR/CRi patients |

| Responses in High-Risk Subgroups | Responders included patients with FLT3, RAS pathway, and TP53 mutations.[2] |

Table 3: Key Findings from the Phase IIa ALICE Trial of this compound with Azacitidine in First-Line Unfit AML.[2][6]

Experimental Protocols

LSD1 Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified LSD1 enzyme.

Methodology:

-

Recombinant human LSD1/CoREST complex is incubated with a biotinylated histone H3 peptide substrate (e.g., H3K4me1 or H3K4me2).

-

This compound is added at various concentrations.

-

The reaction is initiated by the addition of the FAD cofactor.

-

After a defined incubation period, the reaction is stopped, and the level of demethylated product is quantified. This is often done using a homogenous assay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA, where a specific antibody recognizes the demethylated product, and a fluorescent signal is generated.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Experimental Workflow: LSD1 Enzymatic Assay

Caption: Workflow for determining the IC50 of this compound against LSD1.

Cell Viability and Proliferation Assays

Objective: To assess the effect of this compound on the viability and proliferation of AML cells.

Methodology (MTT Assay):

-

AML cells (e.g., THP-1, MV4-11) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.

-

Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

-

The formazan crystals are solubilized with a solvent (e.g., DMSO).

-

The absorbance of the resulting solution is measured using a microplate reader at a wavelength of ~570 nm.

-

Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.

Flow Cytometry for Differentiation Markers

Objective: To quantify the expression of myeloid differentiation markers on the surface of AML cells following treatment with this compound.

Methodology:

-

AML cells are treated with this compound or a vehicle control for an appropriate duration (e.g., 96 hours).

-

Cells are harvested and washed with a suitable buffer (e.g., PBS with 2% FBS).

-

Cells are stained with fluorescently labeled antibodies against myeloid differentiation markers, such as CD11b and CD86.

-

A viability dye is typically included to exclude dead cells from the analysis.

-

Stained cells are analyzed on a flow cytometer.

-

The percentage of cells positive for each marker and the mean fluorescence intensity (MFI) are quantified using appropriate gating strategies.

Experimental Workflow: Flow Cytometry for Differentiation

Caption: Workflow for assessing AML cell differentiation via flow cytometry.

Conclusion

This compound's dual mechanism of action, involving both the inhibition of LSD1's catalytic activity and the disruption of its scaffolding function, provides a strong rationale for its use in the treatment of AML. By targeting a key epigenetic regulator that maintains the differentiation block in leukemic cells, this compound effectively induces myeloid differentiation and reduces cell proliferation. Preclinical studies have demonstrated its potent anti-leukemic activity, and clinical trials have shown promising efficacy and a manageable safety profile, both as a monotherapy and in combination with other agents. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of this compound in various AML patient populations. This in-depth guide provides a comprehensive overview of the scientific and clinical foundation for the continued development of this compound as a novel epigenetic therapy for AML.

References

- 1. First-in-Human Phase I Study of this compound (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. oryzon.com [oryzon.com]

- 4. First-in-Human Study of LSD1 Inhibitor this compound for Patients With Relapsed or Refractory AML - The ASCO Post [ascopost.com]

- 5. researchgate.net [researchgate.net]

- 6. asebio.com [asebio.com]

Iadademstat and its Target LSD1/KDM1A: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Iadademstat (ORY-1001) is a first-in-class, orally available, and highly potent small molecule inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in regulating gene expression through the demethylation of histone and non-histone proteins.[1][3] Its overexpression is associated with various cancers, making it a compelling therapeutic target.[3][4] This technical guide provides a comprehensive overview of this compound, its target protein LSD1/KDM1A, their mechanism of interaction, and the methodologies used to study their effects.

Core Target: LSD1/KDM1A

LSD1/KDM1A functions as a transcriptional co-repressor or co-activator depending on the protein complex it associates with. It primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression.[1][5] Conversely, when in complex with nuclear hormone receptors like the androgen receptor (AR), its specificity can switch to demethylating H3K9me1/2, resulting in transcriptional activation.[6][7]

Beyond histones, LSD1 also demethylates non-histone proteins such as p53, DNMT1, and STAT3, thereby influencing a wide array of cellular processes including cell proliferation, differentiation, and apoptosis.[3] LSD1 is crucial for maintaining the undifferentiated state of hematopoietic stem cells and has been implicated in the differentiation block observed in acute myeloid leukemia (AML).[2][5]

Mechanism of Action of this compound

This compound is an irreversible inhibitor of LSD1.[8] Its mechanism of action is twofold:

-

Catalytic Inhibition: this compound covalently binds to the FAD cofactor in the catalytic center of LSD1. This irreversible binding blocks the enzyme's demethylase activity, leading to an accumulation of H3K4me2 and H3K9me2 at target gene promoters.[1][9]

-

Disruption of Scaffolding Function: The binding of this compound to LSD1 sterically hinders the interaction of LSD1 with its binding partners, such as the transcription factor GFI1 (Growth Factor Independence 1) and the co-repressor CoREST.[9][10] This disruption of critical protein-protein interactions is key to its therapeutic effect, particularly in AML, where the LSD1-GFI1 complex is crucial for maintaining the leukemic stem cell phenotype.[9] By uncoupling this complex, this compound induces the differentiation of leukemic blasts.[9][10]

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound from various studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 | <20 nM | LSD1/KDM1A enzymatic assay | [11] |

| IC50 | 18 nM | LSD1/KDM1A enzymatic assay | [8] |

| IC50 | 3.98 µmol/L | Mammosphere formation (MDA-MB-436) | [12] |

Table 2: Clinical Efficacy of this compound in Combination Therapies

| Clinical Trial | Indication | Combination Agent | Outcome | Reference |

| ALICE (Phase IIa) | Elderly unfit AML | Azacitidine | 81% Objective Response Rate (ORR), with 64% Complete Remissions (CR/CRi) | [9][13] |

| FRIDA (Phase Ib) | FLT3-mutated R/R AML | Gilteritinib | 67% Response Rate (in expanded dose cohort) | [14] |

| Phase Ib Trial | Newly diagnosed unfit AML | Azacitidine + Venetoclax | 100% Overall Response Rate (preliminary data) | [14][15] |

Signaling Pathways Modulated by this compound

This compound's inhibition of LSD1 impacts several key signaling pathways implicated in cancer.

-

Hematopoietic Differentiation Pathway: In AML, LSD1 is a key component of a repressor complex with GFI1 and CoREST that blocks the expression of genes required for myeloid differentiation. This compound disrupts this complex, lifting the transcriptional repression and promoting the differentiation of leukemic blasts.

-

Notch Signaling Pathway: In small-cell lung cancer (SCLC), LSD1 is recruited by the transcription factor INSM1 to repress the expression of NOTCH1 and its target HES1. This repression leads to the upregulation of pro-tumorigenic factors ASCL1 and NEUROD1. This compound blocks the LSD1-INSM1 interaction, restoring NOTCH1 and HES1 expression and suppressing tumor growth.[9]

-

PI3K/AKT Signaling: In prostate cancer, LSD1 has been shown to activate the PI3K/AKT signaling pathway by transcriptionally regulating the expression of the PI3K regulatory subunit, p85.[16] Inhibition of LSD1 can lead to decreased AKT phosphorylation, independent of androgen receptor signaling.[6][16]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the robust evaluation of LSD1 inhibitors like this compound.

LSD1 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the demethylase activity of LSD1. A common method is a horseradish peroxidase (HRP)-coupled fluorometric assay.[17][18]

Principle: LSD1-mediated demethylation of a substrate (e.g., a di-methylated H3K4 peptide) produces hydrogen peroxide (H₂O₂) as a byproduct. In the presence of HRP, H₂O₂ reacts with a fluorogenic substrate (e.g., Amplex Red or CELLestial® Red) to produce a highly fluorescent product (resorufin), which can be measured.[17][19]

Protocol Outline:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Reconstitute recombinant human LSD1 enzyme in assay buffer.

-

Prepare a stock solution of the di-methylated H3K4 peptide substrate.

-

Prepare a stock solution of the LSD1 inhibitor (this compound) in DMSO. Create a serial dilution.

-

Prepare the detection reagent containing HRP and the fluorogenic substrate in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add recombinant LSD1 enzyme to each well (except for no-enzyme controls).

-

Add diluted this compound or vehicle (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[18]

-

Initiate the reaction by adding the H3K4 peptide substrate to all wells.

-

Immediately add the detection reagent.

-

-

Measurement:

-

Measure the fluorescence signal in kinetic mode at an excitation wavelength of 530-570 nm and an emission wavelength of 590 nm for 5-30 minutes using a microplate reader.[18]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence signal over time).

-

Normalize the data to controls (vehicle-treated for 100% activity and no-enzyme for 0% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

-

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the occupancy of LSD1 at specific genomic loci and to assess changes in histone methylation marks (e.g., H3K4me2) upon treatment with this compound.

Principle: Cells are treated with a cross-linking agent (formaldehyde) to covalently link proteins to DNA. The chromatin is then sheared into small fragments, and an antibody specific to the protein of interest (LSD1) or a specific histone modification is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and analyzed by qPCR or sequencing (ChIP-seq).[20][21]

Protocol Outline:

-

Cell Culture and Cross-linking:

-

Cell Lysis and Chromatin Shearing:

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific background.[22]

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for LSD1 or H3K4me2. An isotype-matched IgG should be used as a negative control.[20][22]

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Analysis:

-

Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers designed for target gene promoters.

-

Cell Viability Assay (MTT/MTS Assay)

These colorimetric assays are used to assess the effect of this compound on cell proliferation and cytotoxicity.

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.[24][25]

Protocol Outline:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound or vehicle control.

-

Incubate for a specified period (e.g., 72 hours).[26]

-

-

Addition of Reagent:

-

For MTT assay: Add MTT solution to each well and incubate for 1-4 hours at 37°C. Then, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[25]

-

For MTS assay: Add a combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C. No solubilization step is needed.[24][25]

-

-

Measurement:

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Normalize the absorbance values to the vehicle-treated control cells (100% viability).

-

Plot cell viability against the logarithm of this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

-

This compound is a potent and selective irreversible inhibitor of LSD1/KDM1A with a dual mechanism of action that includes both catalytic inhibition and disruption of protein-protein interactions. This dual activity translates into significant anti-tumor effects, particularly in hematological malignancies like AML and in solid tumors such as SCLC, by promoting cell differentiation and inhibiting key oncogenic signaling pathways. The robust preclinical and promising clinical data, especially in combination therapies, underscore the therapeutic potential of targeting LSD1 with this compound. The experimental protocols detailed herein provide a framework for researchers to further investigate the biological effects of this compound and other LSD1 inhibitors, facilitating the continued development of this important class of epigenetic drugs.

References

- 1. Facebook [cancer.gov]

- 2. First-in-Human Phase I Study of this compound (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LSD1/KDM1A, a Gate-Keeper of Cancer Stemness and a Promising Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detail - DF/HCC [dfhcc.harvard.edu]

- 5. mdpi.com [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 9. oryzon.com [oryzon.com]

- 10. ashpublications.org [ashpublications.org]

- 11. selleckchem.com [selleckchem.com]

- 12. The LSD1 inhibitor this compound (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oryzon.com [oryzon.com]

- 14. firstwordpharma.com [firstwordpharma.com]

- 15. Oryzon announces positive clinical data of this compound at ASH-2025 | MarketScreener [marketscreener.com]

- 16. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. LSD1 demethylation assay [bio-protocol.org]

- 19. caymanchem.com [caymanchem.com]

- 20. Chromatin immunoprecipitation assays [bio-protocol.org]

- 21. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. whatisepigenetics.com [whatisepigenetics.com]

- 23. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 24. broadpharm.com [broadpharm.com]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. texaschildrens.org [texaschildrens.org]

Iadademstat: A Technical Deep Dive into its Modulation of Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iadademstat (ORY-1001) is a first-in-class, potent, and selective covalent inhibitor of the lysine-specific demethylase 1 (LSD1/KDM1A). As an epigenetic modulator, this compound elicits significant changes in the transcriptional landscape of cancer cells, leading to the induction of differentiation, inhibition of proliferation, and a reduction in cancer stem cell capacity. This technical guide provides a comprehensive overview of this compound's core mechanism of action on gene expression, supported by quantitative data from key preclinical and clinical studies. Detailed experimental methodologies are provided to enable replication and further investigation. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of the molecular interactions and research processes involved in the study of this promising therapeutic agent.

Core Mechanism of Action: LSD1 Inhibition and Transcriptional Reprogramming

This compound's primary molecular target is the flavin adenine dinucleotide (FAD)-dependent enzyme, Lysine-Specific Demethylase 1 (LSD1). LSD1 plays a critical role in gene regulation through two main functions:

-

Histone Demethylation: LSD1 removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with transcriptional repression. It can also demethylate H3K9, which can lead to the activation of tumor-promoting genes. By inhibiting LSD1, this compound leads to an accumulation of H3K4 methylation at target gene promoters, thereby reactivating the expression of tumor suppressor and differentiation-associated genes.[1]

-

Scaffolding Function: LSD1 acts as a scaffold for the assembly of large transcriptional co-repressor complexes. A key interaction in acute myeloid leukemia (AML) is with the Growth Factor Independence 1 (GFI1) and GFI1B transcription factors and the CoREST complex.[2] In small cell lung cancer (SCLC), LSD1 interacts with the transcription factor INSM1.[3] this compound's covalent binding to the FAD cofactor sterically hinders these protein-protein interactions, disrupting the formation of these repressive complexes and further contributing to the activation of target genes.[3]

This dual-action mechanism results in a profound reprogramming of the cellular transcriptome, shifting the balance from a proliferative and undifferentiated state towards differentiation and apoptosis in cancer cells.

This compound's Effect on Gene Expression: Quantitative Insights

The impact of this compound on gene expression has been extensively studied in various cancer models, most notably in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).

Acute Myeloid Leukemia (AML): Induction of a Differentiation Gene Signature

In AML, this compound has been shown to induce a monocyte/macrophage differentiation gene signature.[1] Clinical studies have validated these preclinical findings, demonstrating the upregulation of key differentiation and immune response genes.

Table 1: Upregulation of Differentiation-Associated Genes in AML Patients Treated with this compound

| Gene Symbol | Gene Name | Function | Quantitative Change (-ΔΔCp) |

| PROCR | Protein C Receptor | Endothelial cell protein C receptor | Upregulated |

| VCAN | Versican | Cell adhesion, proliferation, migration | Upregulated |

| S100A12 | S100 Calcium Binding Protein A12 | Inflammatory response | Upregulated |

| CD86 | CD86 Molecule | T-cell co-stimulation, immune response | Upregulated |

| LY96 | Lymphocyte Antigen 96 | Innate immune response | Upregulated |

Data from the first-in-human Phase I study of this compound in relapsed/refractory AML. Quantitative change is expressed as -ΔΔCp, calculated relative to the endogenous control gene HPRT1 and the pre-dose sample. Specific numerical values for each patient are detailed in the supplementary data of the cited publication.[1][4]

Table 2: Downregulation of Erythroid Biomarkers in Erythroleukemia Patients Treated with this compound

| Gene Symbol | Gene Name | Function | Quantitative Change |

| GYPA | Glycophorin A | Erythroid cell marker | Downregulated |

| GYPB | Glycophorin B | Erythroid cell marker | Downregulated |

| HBA1 | Hemoglobin Subunit Alpha 1 | Oxygen transport | Downregulated |

| HBB | Hemoglobin Subunit Beta | Oxygen transport | Downregulated |

Data confirmed by RNA sequencing of bone marrow samples from erythroleukemia patients.[1][4]

Small Cell Lung Cancer (SCLC): Restoration of Tumor Suppressive Pathways

In SCLC, this compound's inhibition of the LSD1-INSM1 interaction leads to the reactivation of the NOTCH signaling pathway, a known tumor suppressor in this context. This results in the downregulation of key oncogenic drivers of the neuroendocrine phenotype.

Table 3: Modulation of Key Signaling Pathway Genes in SCLC by this compound

| Gene Symbol | Gene Name | Effect of this compound | Pathway Involvement |

| NOTCH1 | Notch Receptor 1 | Upregulated | NOTCH Signaling (Tumor Suppressor) |

| HES1 | Hes Family BHLH Transcription Factor 1 | Upregulated | NOTCH Signaling (Downstream Target) |

| ASCL1 | Achaete-Scute Family BHLH Transcription Factor 1 | Downregulated | Neuroendocrine Differentiation (Oncogene) |

| NEUROD1 | Neuronal Differentiation 1 | Downregulated | Neuroendocrine Differentiation (Oncogene) |

Data from preclinical studies in SCLC patient-derived xenograft (PDX) models.[3][5]

Signaling Pathways Modulated by this compound

The following diagrams illustrate the key signaling pathways affected by this compound in AML and SCLC.

Caption: this compound's mechanism of action in AML.

Caption: this compound's effect on the NOTCH pathway in SCLC.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the typical protocols used in the investigation of this compound's effects on gene expression.

RNA Sequencing (RNA-Seq) for Gene Expression Profiling

This protocol provides a general workflow for analyzing differential gene expression in cancer cell lines or patient samples treated with this compound.

-

Cell Culture and Treatment:

-

AML or SCLC cell lines are cultured in appropriate media and conditions.

-

Cells are treated with a range of concentrations of this compound (e.g., 10 nM for SCLC cell lines) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 96 hours).[5]

-

For patient samples, bone marrow or peripheral blood mononuclear cells are collected before and after treatment with this compound.[1]

-

-

RNA Extraction and Quality Control:

-

Total RNA is extracted from cell pellets or patient samples using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA (RIN > 8).

-

-

Library Preparation and Sequencing:

-

mRNA is enriched from total RNA using oligo(dT) magnetic beads.

-

Sequencing libraries are prepared using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This involves fragmentation of mRNA, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.

-

The quality and concentration of the final libraries are assessed.

-

Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq or NovaSeq).

-

-

Bioinformatic Analysis:

-

Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.

-

Alignment: Reads are aligned to the human reference genome (e.g., hg38) using a splice-aware aligner like STAR.

-

Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene using tools like HTSeq or featureCounts.

-

Differential Expression Analysis: Differential gene expression between this compound-treated and control samples is determined using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 are considered significantly differentially expressed.[5]

-

Pathway and Gene Ontology Analysis: Functional enrichment analysis of differentially expressed genes is performed using tools like Enrichr or GSEA to identify affected biological pathways.[5]

-

Caption: A generalized workflow for RNA sequencing analysis.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-seq is employed to identify the genomic regions where LSD1 and specific histone marks are located, providing a direct link between this compound's target and its effect on chromatin.

-

Cell Culture and Cross-linking:

-

Cells are cultured and treated with this compound or vehicle control as described for RNA-seq.

-

Protein-DNA complexes are cross-linked by adding formaldehyde directly to the culture medium.

-

-

Chromatin Preparation:

-

Cells are lysed, and nuclei are isolated.

-

Chromatin is sheared to an average size of 200-500 bp using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Sheared chromatin is incubated overnight with an antibody specific to the target protein (e.g., LSD1, H3K4me2, or H3K27ac).

-

Antibody-protein-DNA complexes are captured using protein A/G magnetic beads.

-

Beads are washed to remove non-specific binding.

-

-

DNA Purification and Library Preparation:

-

Cross-links are reversed by heating, and proteins are digested with proteinase K.

-

DNA is purified.

-

Sequencing libraries are prepared from the immunoprecipitated DNA as described for RNA-seq.

-

-

Sequencing and Bioinformatic Analysis:

-

Libraries are sequenced.

-

Reads are aligned to the reference genome.

-

Peak calling algorithms (e.g., MACS2) are used to identify regions of enrichment for the target protein or histone mark.

-

Differential binding analysis is performed to identify regions where the binding of the target protein or the abundance of the histone mark is altered by this compound treatment.

-

Conclusion

This compound represents a promising epigenetic therapy that functions by inhibiting the enzymatic and scaffolding functions of LSD1. This leads to a profound and therapeutically beneficial reprogramming of gene expression in various cancers, including AML and SCLC. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design future investigations into its molecular mechanisms and clinical applications.

References

- 1. First-in-Human Phase I Study of this compound (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oryzon.com [oryzon.com]

- 4. First-in-Human Phase I Study of this compound (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Iadademstat: A Technical Guide to its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iadademstat (ORY-1001) is an orally bioavailable, first-in-class small molecule that acts as a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic enzyme implicated in the pathogenesis of various cancers.[1][2][3] This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, summarizing key preclinical and clinical findings. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development.

Introduction to this compound

This compound is a novel investigational drug developed by Oryzon Genomics.[4] It is currently being evaluated in clinical trials for the treatment of both hematological malignancies and solid tumors, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[5][6] The drug has received Orphan Drug designation from the FDA for acute leukemia and small cell lung cancer.[4]

Pharmacology

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism of action targeting LSD1:

-

Catalytic Inhibition: It forms a covalent, irreversible bond with the flavin adenine dinucleotide (FAD) cofactor in the catalytic center of LSD1.[3][4][7] This action blocks the demethylase activity of LSD1, which normally removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Inhibition of LSD1 leads to increased H3K4 methylation, resulting in the enhanced expression of tumor suppressor genes.[1]

-

Disruption of Scaffolding Function: this compound binding to LSD1 induces a steric hindrance effect.[4][7] This disrupts the scaffolding function of LSD1 in forming oncogenic protein complexes.[3][4][7] For instance, it impairs the interaction between LSD1 and GFI-1 in leukemia, and between LSD1 and INSM1 in SCLC, leading to the differentiation of cancer cells.[7]

This dual mechanism ultimately promotes the differentiation of malignant cells and reduces their proliferative capacity.[7][8]

Figure 1: Mechanism of action of this compound in the cell nucleus.

Pharmacokinetics

This compound is orally bioavailable and exhibits approximately linear pharmacokinetics.[9] Key pharmacokinetic parameters from a Phase I study in patients with relapsed/refractory AML are summarized below.

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | 4-8 hours post-dose | [9] |

| Half-life (t1/2) | 40-100 hours | [9] |

| Accumulation Ratio | Approximately 3-6 after repeated dosing | [9] |

| Volume of Distribution | Approximately 200 times total body water | [9] |

Preclinical Studies

Preclinical studies have demonstrated the potent anti-leukemic activity of this compound both in vitro and in vivo.

In Vitro Activity

-

This compound induces differentiation of AML cells at low nanomolar concentrations (< 1 nM).[10]

-

It inhibits the proliferation of various cancer cell lines, including non-small cell lung cancer (H1299 and A549) at concentrations of 80-160 μM, where it also induces apoptosis and cell cycle arrest at the G1 phase.[2]

-

In breast cancer cell lines dependent on SOX2, this compound blocks cancer stem cell-driven mammosphere formation.[11]

In Vivo Activity

-

In rodent leukemia xenograft models, the induction of differentiation biomarkers by this compound correlates with a reduction in tumor growth.[10]

-

In a glioblastoma xenograft mouse model, this compound administered at 400 µg/kg orally every 7 days for 28 days inhibited tumor growth and increased survival rates.[2]

-

Preclinical studies in baboons showed that a single dose of this compound significantly increased fetal hemoglobin levels, suggesting its potential for treating sickle cell disease.[12]

Clinical Development

This compound is being investigated in multiple clinical trials for various cancers, both as a monotherapy and in combination with other agents.

Figure 2: Generalized workflow of this compound clinical trials.

Hematological Malignancies

A significant portion of this compound's clinical development has focused on acute myeloid leukemia (AML).

| Trial Name / Phase | Patient Population | Treatment Regimen | Key Findings | Reference |

| Phase I/IIa | Relapsed/Refractory AML | Monotherapy, dose escalation (5-220 µg/m²/d) | Good safety profile; recommended dose of 140 µg/m²/d. Signs of clinical activity, including one complete remission with incomplete hematological recovery (CRi). | [10][13][14] |

| ALICE (Phase IIa) | Elderly, unfit, newly diagnosed AML | Combination with azacitidine | Objective Response Rate (ORR) of 81%, with 64% achieving CR/CRi. Manageable toxicity profile. | [3][7][8] |

| FRIDA (Phase Ib) | Relapsed/Refractory AML with FLT3 mutations | Combination with gilteritinib | A 67% response rate was observed in the expanded dose cohort. | [6][15] |

| Phase Ib (OHSU) | Newly diagnosed, unfit AML | Combination with venetoclax and azacitidine | Preliminary data showed a 100% overall response rate. | [15][16] |

Solid Tumors

This compound has also shown promise in the treatment of solid tumors, particularly small cell lung cancer (SCLC).

| Trial Name / Phase | Patient Population | Treatment Regimen | Key Findings | Reference |

| CLEPSIDRA (Phase IIa) | Second-line SCLC | Combination with platinum/etoposide | Preliminary results showed a 75% objective response rate. | [3][7] |

| Phase I/II (NCI-sponsored) | First-line extensive-stage SCLC | Combination with immune checkpoint inhibitors (atezolizumab or durvalumab) | Ongoing trial to evaluate safety and efficacy. | [17][18] |

Toxicology and Safety Profile

This compound has been generally well-tolerated in clinical trials, with a manageable safety profile.

Adverse Events

The most common adverse events observed in clinical trials are consistent with those expected in the patient populations being treated and include:[9][10][19]

-

Myelosuppression (thrombocytopenia, neutropenia)

-

Infections

-

Gastrointestinal symptoms (diarrhea, anorexia, dysgeusia)

-

Fatigue/Asthenia

-

Musculoskeletal pain

-

Mucositis

Thrombocytopenia is a frequent and anticipated on-target effect of LSD1 inhibition.[10]

Serious Adverse Events

In the Phase I dose-escalation study, serious adverse events possibly related to this compound were observed at the highest dose of 220 µg/m²/d.[19] The recommended dose for subsequent studies was established at 140 µg/m²/d.[19] Drug-related serious adverse events have been infrequent in combination studies.[8]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings.

Phase I Dose-Escalation Trial in R/R AML (EudraCT No.: 2013-002447-29)

-

Study Design: A non-randomized, open-label, dose-escalation (DE) and extension-cohort (EC) trial.[10][20]

-

Patient Population: Patients with relapsed or refractory AML.[10]

-

Treatment: this compound administered orally on days 1 to 5 of each week in 28-day cycles. Doses ranged from 5 to 220 µg/m²/d in the DE phase. The EC was treated at the recommended dose of 140 µg/m²/d.[13][20]

-

Primary Objectives: To assess the safety and tolerability of this compound.[10]

-

Secondary Objectives: To study the pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy.[10]

-

Assessments: Safety was monitored through the recording of adverse events. PK was assessed by measuring plasma drug concentrations. PD was evaluated through the analysis of differentiation biomarkers. Efficacy was determined by assessing blast counts and bone marrow responses.[13][20]

Mammosphere Formation Assay for Breast Cancer Stem Cells

-

Cell Culture: Breast cancer cell lines are cultured in non-adherent, serum-free medium supplemented with growth factors to promote the formation of mammospheres, which are enriched in cancer stem cells.[11]

-

Treatment: Graded concentrations of this compound are added to the culture medium.[11]

-

Endpoint: The number and size of mammospheres are quantified after a defined incubation period to assess the inhibitory effect of this compound on cancer stem cell self-renewal.[11]

-

Molecular Analysis: Changes in the expression of stemness-associated genes, such as SOX2, can be measured using techniques like quantitative PCR or reporter assays.[11]

Conclusion

This compound is a promising epigenetic drug with a unique dual mechanism of action against LSD1. It has demonstrated a favorable safety profile and encouraging clinical activity in both hematological malignancies and solid tumors. Ongoing and future clinical trials will further delineate its therapeutic potential and optimal use in combination with other anti-cancer agents. The data presented in this guide underscore the importance of continued research into this compound as a novel therapeutic option for patients with difficult-to-treat cancers.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ORY-1001 | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 4. pryzm.ozmosi.com [pryzm.ozmosi.com]

- 5. This compound by Oryzon Genomics for Acute Myelocytic Leukemia (AML, Acute Myeloblastic Leukemia): Likelihood of Approval [pharmaceutical-technology.com]

- 6. oryzon.com [oryzon.com]

- 7. oryzon.com [oryzon.com]

- 8. ashpublications.org [ashpublications.org]

- 9. First-in-Human Phase I Study of this compound (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. The LSD1 inhibitor this compound (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sicklecellanemianews.com [sicklecellanemianews.com]

- 13. First-in-Human Phase I Study of this compound (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

- 15. firstwordpharma.com [firstwordpharma.com]

- 16. Ongoing and future this compound trials for all AML - HealthTree for Acute Myeloid Leukemia [healthtree.org]

- 17. Oryzon wins FDA approval to begin SCLC treatment trial - Clinical Trials Arena [clinicaltrialsarena.com]

- 18. Facebook [cancer.gov]

- 19. First-in-Human Study of LSD1 Inhibitor this compound for Patients With Relapsed or Refractory AML - The ASCO Post [ascopost.com]

- 20. researchgate.net [researchgate.net]

Iadademstat: A Technical Guide to its Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iadademstat (ORY-1001) is a pioneering, orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a critical epigenetic enzyme implicated in the pathogenesis of various cancers. Developed by Oryzon Genomics, this compound represents a promising therapeutic agent, particularly in the treatment of acute myeloid leukemia (AML) and small cell lung cancer (SCLC). This technical guide provides a comprehensive overview of the molecular structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols related to this compound.

Molecular Structure and Physicochemical Properties

This compound is a potent and selective covalent inhibitor of LSD1.[1] Its chemical and physical properties are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | trans-N1-((1R,2S)-2-phenylcyclopropyl)-1,4-cyclohexanediamine | [2] |

| Chemical Formula | C15H22N2 | [3] |

| Molecular Weight | 230.35 g/mol | [3] |

| CAS Number | 1431304-21-0 (parent) | [4] |

| 1431326-61-2 (dihydrochloride) | [5] | |

| Development Codes | ORY-1001, RG-6016 | [2] |

| Physicochemical Property | Value | Reference |

| Solubility (Dihydrochloride Salt) | Water: 60 mg/mL | [5] |

| DMSO: 25 mg/mL (with heating) | [4] |

Pharmacological Properties

This compound's primary pharmacological effect is the potent and selective inhibition of LSD1. This inhibition is irreversible and occurs through covalent binding to the flavin adenine dinucleotide (FAD) cofactor of the enzyme.[6]

| Pharmacological Parameter | Value | Assay/Method | Reference |

| LSD1 IC50 | <20 nM | [7] | |

| 12 nmol/L (mean) | AlphaScreen™ assay | [8] | |

| Selectivity | >1000-fold vs. LSD2, MAO-A, MAO-B | [5] | |

| Mechanism of Action | Irreversible, covalent inhibitor of LSD1 | [6] | |

| Pharmacokinetics (Human) | |||

| Half-life | 40-100 hours | Phase I Clinical Trial | [1] |

| Tmax | 4-8 hours | Phase I Clinical Trial | [1] |

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting both the enzymatic and scaffolding functions of LSD1.

-

Enzymatic Inhibition: this compound covalently binds to the FAD cofactor in the catalytic center of LSD1, thereby blocking its demethylase activity. This leads to an increase in the methylation of histone H3 at lysine 4 (H3K4), resulting in the altered expression of genes involved in cell differentiation and tumor suppression.[2]

-

Disruption of Protein-Protein Interactions: The binding of this compound to LSD1 also causes a steric hindrance that disrupts the interaction of LSD1 with its binding partners.[9]

-

In Acute Myeloid Leukemia (AML) , this compound disrupts the interaction between LSD1 and Growth Factor Independent 1 (GFI1). This complex is crucial for the repression of genes that promote myeloid differentiation. By disrupting this interaction, this compound promotes the differentiation of leukemic blasts.[9][10]

-

In Small Cell Lung Cancer (SCLC) , this compound impairs the binding of LSD1 to Insulinoma-associated protein 1 (INSM1). This leads to the reactivation of the NOTCH signaling pathway, which is a tumor suppressor in this context, resulting in the suppression of SCLC tumorigenesis.[9][11]

-

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: this compound disrupts the LSD1-GFI1 complex in AML, leading to myeloid differentiation.

Caption: this compound restores NOTCH1 expression in SCLC, leading to tumor suppression.

Experimental Protocols

LSD1 Enzymatic Activity Assay (AlphaScreen™)

This protocol is adapted from a study investigating the in vitro efficacy of this compound.[8]

Materials:

-

384-well Optiplates

-

Assay buffer

-

Biotinylated histone H3 peptide substrate

-

Recombinant human LSD1 enzyme

-

This compound

-

Anti-Mouse Acceptor beads

-

Primary antibody against demethylated substrate

-

Streptavidin-coated Donor beads

-

AlphaScreen microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer containing 3.3% DMSO.

-

In a 384-well Optiplate, add 3 µL of the diluted this compound to 4 µL of LSD1 enzyme solution.

-

Incubate for 30 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 3 µL of the histone H3 peptide substrate.

-

Incubate for 60 minutes at room temperature.

-

Add a mixture of the primary antibody and Anti-Mouse Acceptor beads.

-

Incubate for 60 minutes at room temperature in the dark.

-

Add Streptavidin-coated Donor beads.

-

Incubate for 30 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen microplate reader.

-

Calculate the percentage of LSD1 activity relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. First-in-Human Phase I Study of this compound (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oryzon.com [oryzon.com]

- 3. broadpharm.com [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchhub.com [researchhub.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. selleckchem.com [selleckchem.com]

- 8. The LSD1 inhibitor this compound (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oryzon.com [oryzon.com]

- 10. LSD1 inhibitors disrupt the GFI1 transcription repressor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Iadademstat for Non-Oncology Therapeutic Areas: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iadademstat (ORY-1001) is a potent and selective small molecule inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2] While extensively investigated in oncology, emerging preclinical and clinical data support its therapeutic potential in non-oncology indications, primarily in hematological disorders. This technical guide provides an in-depth overview of the mechanism of action, preclinical evidence, and clinical development of this compound for the treatment of Sickle Cell Disease (SCD) and the scientific rationale for its investigation in Essential Thrombocythemia (ET).

Introduction to this compound

This compound is an orally bioavailable, covalent inhibitor of LSD1.[1] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2).[3][4] By inhibiting LSD1, this compound modulates gene expression, leading to cellular differentiation and other therapeutic effects.[1][2] Its favorable safety profile, established in oncology trials involving nearly 200 patients, supports its exploration in non-malignant diseases.[5][6][7]

This compound for Sickle Cell Disease (SCD)

The primary non-oncology indication for this compound is Sickle Cell Disease, a genetic blood disorder characterized by abnormal hemoglobin (HbS) that causes red blood cells to become rigid and sickle-shaped, leading to vaso-occlusive crises and chronic organ damage.[5]

Mechanism of Action in SCD

The therapeutic rationale for this compound in SCD is the re-induction of fetal hemoglobin (HbF) expression.[2][5][7] Increased levels of HbF inhibit the polymerization of HbS, thereby reducing red blood cell sickling and its pathological consequences.[5]

This compound inhibits LSD1, which is a key component of a repressor complex that silences the expression of the γ-globin gene (HBG1/2), a subunit of fetal hemoglobin.[3][7] By inhibiting LSD1, this compound leads to the epigenetic reprogramming of the hemoglobin switch, resulting in the reactivation of γ-globin gene expression and subsequent increase in HbF production.[6][7][8]

References

- 1. oryzon.com [oryzon.com]

- 2. biotech-spain.com [biotech-spain.com]

- 3. ashpublications.org [ashpublications.org]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. oryzon.com [oryzon.com]

- 6. oryzon.com [oryzon.com]

- 7. First-in-Human Phase I Study of this compound (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sicklecellanemianews.com [sicklecellanemianews.com]

Methodological & Application

Application Notes and Protocols for Iadademstat in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of iadademstat (ORY-1001), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), in various mouse models of cancer. The information compiled here, including detailed dosage regimens, experimental protocols, and descriptions of the underlying signaling pathways, is intended to guide researchers in designing and executing their own preclinical studies.

I. Quantitative Data Summary

The following tables summarize the reported in vivo dosages of this compound in different mouse models. It is crucial to note that optimal dosage and administration schedules may vary depending on the specific mouse strain, tumor model, and experimental endpoint.

| Cancer Type | Mouse Model | Dosage | Administration Route | Treatment Schedule | Reference |

| Glioblastoma | Xenograft | 400 µg/kg | Oral (p.o.) | Every 7 days for 28 days | [1] |

| Melanoma | Syngeneic (B16F10) | 10 µg/kg | Oral (p.o.) | Not specified | [2] |

| Acute Myeloid Leukemia (AML) | Xenograft | Not specified | Oral (p.o.) | Not specified | [3][4] |

| Breast Cancer | Patient-Derived Xenograft (PDX) | Not specified | Not specified | Not specified | [2][5] |

| Small Cell Lung Cancer (SCLC) | Patient-Derived Xenograft (PDX) | Not specified | Not specified | Not specified | [6][7] |

Note: While preclinical in vivo activity has been reported for AML, breast cancer, and SCLC, specific dosage details for mouse models were not available in the reviewed literature. Researchers are encouraged to perform dose-finding studies to determine the optimal regimen for their specific model.

II. Mechanism of Action and Signaling Pathways

This compound is a highly selective and potent covalent inhibitor of LSD1.[3] Its anti-cancer activity stems from its ability to inhibit the demethylase function of LSD1 and disrupt its scaffolding role in transcriptional complexes.[8]

A. Inhibition of LSD1 Demethylase Activity

LSD1 is a flavin adenine dinucleotide (FAD)-dependent demethylase that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[8] Demethylation of H3K4 is associated with gene repression, while demethylation of H3K9 is linked to gene activation. By inhibiting LSD1, this compound leads to an increase in H3K4 methylation and a decrease in H3K9 demethylation, resulting in the altered expression of genes involved in cell differentiation, proliferation, and survival.[8]

B. Disruption of LSD1 Scaffolding Function

This compound also disrupts the interaction of LSD1 with key transcription factors, thereby interfering with their function. Two well-characterized examples are:

-

LSD1-GFI1 Complex in Acute Myeloid Leukemia (AML): In AML, LSD1 forms a complex with the transcription repressor Growth Factor Independent 1 (GFI1).[8][9] This complex is crucial for maintaining the leukemic state by repressing genes involved in myeloid differentiation. This compound disrupts the LSD1-GFI1 interaction, leading to the reactivation of differentiation programs and the induction of blast cell differentiation.[8]

-

LSD1-INSM1-ASCL1 Axis in Small Cell Lung Cancer (SCLC): In SCLC, LSD1 interacts with Insulinoma-associated 1 (INSM1), a key regulator of neuroendocrine differentiation. This interaction is thought to be necessary for the expression of Achaete-scute homolog 1 (ASCL1), a master regulator of neuroendocrine tumor development.[10][11][12] By inhibiting LSD1, this compound is proposed to disrupt this pathway, leading to the suppression of the neuroendocrine phenotype.

-

Regulation of SOX2 in Breast Cancer Stem Cells: In breast cancer, the transcription factor SOX2 is a key driver of cancer stem cell (CSC) properties, including self-renewal and drug resistance.[2][5][13][14] this compound has been shown to target SOX2-driven CSCs by blocking the formation of mammospheres in a SOX2-dependent manner.[2][5][13][14] This suggests that LSD1 plays a critical role in regulating the expression or function of SOX2 in breast CSCs.

III. Experimental Protocols

A. Preparation of this compound Formulation for Oral Administration

A commonly used vehicle for the oral administration of this compound in mice consists of:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

Protocol:

-

Dissolve the required amount of this compound in DMSO first.

-

Add PEG300 and Tween-80 and mix thoroughly.

-

Add saline to the final volume and vortex until a clear solution is obtained.

-

It is recommended to prepare the formulation fresh on the day of administration.

B. Oral Gavage Administration in Mice

Oral gavage is a standard method for the precise oral administration of compounds to mice.

Materials:

-

This compound formulation

-

Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)

-

Syringes

-

Animal scale

Procedure:

-

Animal Handling and Restraint: Accurately weigh the mouse to determine the correct dosing volume. Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and body.

-

Gavage Needle Insertion: With the mouse in an upright position, gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw the needle and re-attempt.

-

Administration: Once the needle is correctly positioned in the esophagus, slowly administer the this compound formulation.

-

Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy.

IV. Visualizations

A. Signaling Pathway Diagrams

Caption: this compound inhibits LSD1-mediated histone demethylation.

Caption: this compound disrupts the LSD1-GFI1 complex in AML.

Caption: this compound may disrupt the LSD1-INSM1-ASCL1 axis in SCLC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The LSD1 inhibitor this compound (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. First-in-Human Phase I Study of this compound (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First-in-Human Phase I Study of this compound (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The LSD1 inhibitor this compound (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes | Aging [aging-us.com]

- 6. Inhibition of LSD1 with bomedemstat sensitizes small cell lung cancer to immune checkpoint blockade and T cell killing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lungevity.org [lungevity.org]

- 8. LSD1 inhibitors disrupt the GFI1 transcription repressor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | LSD1 inhibition modulates transcription factor networks in myeloid malignancies [frontiersin.org]

- 10. LSD1 inhibition suppresses ASCL1 and de-represses YAP1 to drive potent activity against neuroendocrine prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. biorxiv.org [biorxiv.org]

- 13. The LSD1 inhibitor this compound (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Note: Quantification of Iadademstat in Tissue Samples Using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the extraction and quantification of Iadademstat (ORY-1001), a selective inhibitor of lysine-specific demethylase 1 (LSD1), in tissue samples. The described method utilizes homogenization, protein precipitation, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. This document is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of this compound. While this protocol provides a comprehensive framework, specific parameters may require optimization and validation within the end-user's laboratory.

Introduction

This compound is a potent and selective inhibitor of LSD1, an epigenetic enzyme implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML).[1][2][3] To understand its pharmacological and toxicological profile, it is crucial to quantify its distribution in various tissues.[1] High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[1][4] This application note outlines a general procedure for the analysis of this compound in tissue, covering sample homogenization, extraction, and LC-MS/MS detection.

Signaling Pathway of this compound

This compound targets the FAD-dependent enzyme LSD1, which is a key regulator of gene expression through the demethylation of histone H3 at lysine 4 and 9 (H3K4 and H3K9). By inhibiting LSD1, this compound alters the epigenetic landscape, leading to the re-expression of silenced tumor suppressor genes and inducing differentiation in cancer cells.

Caption: Mechanism of action of this compound.

Experimental Workflow

The overall workflow for the quantification of this compound in tissue samples is depicted below. It involves tissue collection and homogenization, followed by protein precipitation to extract the analyte. The resulting supernatant is then analyzed by LC-MS/MS.

Caption: Workflow for this compound analysis in tissue.

Materials and Reagents

-

This compound reference standard

-

Stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., this compound-d4)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Control tissue matrix (from untreated animals)

Equipment

-

Homogenizer (e.g., bead beater, rotor-stator)

-

Microcentrifuge

-

Analytical balance

-

Calibrated pipettes

-

HPLC or UHPLC system

-

Tandem mass spectrometer

Detailed Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and its SIL-IS in a suitable solvent (e.g., DMSO or methanol).

-

Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 acetonitrile:water to prepare working standard solutions at various concentrations.

-

Calibration Standards and QC Samples: Spike the appropriate volume of the working standard solutions into blank tissue homogenate to prepare calibration standards and QC samples at low, medium, and high concentrations. The final solvent concentration should be consistent across all samples.

Tissue Sample Preparation

-

Homogenization:

-

Accurately weigh the frozen tissue sample (e.g., 50-100 mg).

-

Add a 3-fold volume (w/v) of cold PBS (e.g., 300 µL for 100 mg of tissue).

-

Homogenize the tissue on ice until a uniform suspension is obtained.

-

-

Protein Precipitation:

-

To 50 µL of tissue homogenate, add 150 µL of acetonitrile containing the SIL-IS at an appropriate concentration.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

-

Centrifugation:

-

Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

| Parameter | Suggested Condition |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 5% B, ramp to 95% B, hold, and re-equilibrate. The gradient should be optimized for optimal separation. |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

| This compound MRM Transition | To be determined experimentally (Precursor ion > Product ion) |

| SIL-IS MRM Transition | To be determined experimentally (Precursor ion > Product ion) |

| Collision Energy | To be determined experimentally |

| Cone Voltage | To be determined experimentally |

Data Presentation

The quantitative data for the bioanalytical method validation should be summarized as follows. The values presented here are hypothetical and should be replaced with experimental data.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | R² | Weighting |

| This compound | 0.1 - 100 | >0.99 | 1/x² |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | <20 | <20 | 80-120 | 80-120 |

| Low | 0.3 | <15 | <15 | 85-115 | 85-115 |

| Mid | 10 | <15 | <15 | 85-115 | 85-115 |

| High | 80 | <15 | <15 | 85-115 | 85-115 |

Table 3: Matrix Effect and Recovery

| QC Level | Nominal Conc. (ng/mL) | Matrix Effect (%) | Recovery (%) |

| Low | 0.3 | To be determined | To be determined |

| High | 80 | To be determined | To be determined |

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of this compound and its SIL-IS in blank matrix from at least six different sources.

-

Calibration Curve: Linearity, range, and goodness of fit of the calibration curve.

-

Accuracy and Precision: Both within-run and between-run accuracy and precision at multiple QC levels.

-

Matrix Effect: Assessment of the ion suppression or enhancement caused by the tissue matrix.

-

Recovery: The efficiency of the extraction process.

-

Stability: Stability of this compound in tissue homogenates under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).

Conclusion

This application note provides a robust starting point for the development and validation of a bioanalytical method for the quantification of this compound in tissue samples using LC-MS/MS. The described protocol, which includes tissue homogenization, protein precipitation, and chromatographic separation, is designed to be a versatile and effective approach for preclinical and clinical research. Adherence to good laboratory practices and thorough method validation are essential for generating reliable pharmacokinetic and tissue distribution data for this compound.

References

- 1. First-in-Human Phase I Study of this compound (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oryzon.com [oryzon.com]

- 3. First-in-Human Phase I Study of this compound (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Iadademstat in Combination with Chemotherapy Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical use of iadademstat, a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), in combination with various chemotherapy agents. Detailed protocols for key experiments and visualizations of relevant biological pathways and experimental workflows are included to guide researchers in designing and executing their studies.

Introduction

This compound (ORY-1001) is an orally available small molecule that potently and selectively inhibits the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2][3] LSD1 plays a crucial role in oncogenesis by regulating gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[3] By inhibiting LSD1, this compound can induce differentiation in cancer cells, particularly in hematological malignancies like Acute Myeloid Leukemia (AML), and target cancer stem cells.[1][4][5] Preclinical and clinical studies have demonstrated that combining this compound with other chemotherapy agents can lead to synergistic anti-tumor effects and overcome drug resistance.[6][7][8]

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism of action:

-

Enzymatic Inhibition: It irreversibly binds to the FAD cofactor of LSD1, blocking its demethylase activity.[4] This leads to an increase in H3K4 methylation at the promoter and enhancer regions of tumor suppressor genes, ultimately leading to their re-expression.

-

Scaffolding Disruption: this compound disrupts the interaction between LSD1 and its binding partners, such as GFI1 and CoREST in AML, and INSM1 in Small Cell Lung Cancer (SCLC).[1][9] This disruption of transcriptional repressor complexes leads to the activation of differentiation programs in cancer cells.[1]

Signaling Pathway of this compound in Acute Myeloid Leukemia (AML)

Caption: this compound inhibits LSD1, leading to myeloid differentiation and apoptosis in AML.

Combination Therapies and Clinical Data

This compound has been investigated in combination with various agents across different cancer types. The following tables summarize key quantitative data from these studies.

Table 1: this compound in Combination with Azacitidine for Acute Myeloid Leukemia (AML)

| Clinical Trial | Phase | Patient Population | N | Overall Response Rate (ORR) | Complete Remission (CR/CRi) | Key Adverse Events | Reference |

| ALICE | IIa | Newly diagnosed, unfit for intensive chemotherapy | 36 | 81% (evaluable for efficacy) | 64% (of responders) | Thrombocytopenia, neutropenia, anemia | [9][10][11] |

Table 2: this compound in Combination with Venetoclax and Azacitidine for AML

| Clinical Trial | Phase | Patient Population | N | Primary Objective | Status | Reference |

| NCT06514261 | I | Treatment-naïve | 45 | Safety, Tolerability, Optimal Dose | Recruiting | [12][13] |

| NCT06357182 | I | Newly diagnosed | - | Safety, Side Effects, Best Dose | Recruiting | [14][15] |

Table 3: this compound in Combination with Gilteritinib for Relapsed/Refractory FLT3-mutated AML

| Clinical Trial | Phase | Patient Population | N | Response Rate (at expanded dose) | Complete Response Rate (CR+CRh+CRi) | Status | Reference |